molecular formula C12H12ClNO2 B3061273 7-(3-Chloropropoxy)quinolin-2(1H)-one CAS No. 79145-59-8

7-(3-Chloropropoxy)quinolin-2(1H)-one

Cat. No.: B3061273
CAS No.: 79145-59-8
M. Wt: 237.68 g/mol
InChI Key: XYDYSBCHGVQENV-UHFFFAOYSA-N
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Description

7-(3-Chloropropoxy)quinolin-2(1H)-one: is a chemical compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.68 g/mol . It is a derivative of quinolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one typically involves the reaction of quinolin-2(1H)-one with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-(3-Chloropropoxy)quinolin-2(1H)-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different oxidation states, potentially altering its biological activity.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinolinone derivatives, which may exhibit different chemical and biological properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Substitution Products: Various substituted quinolinone derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized quinolinone derivatives with altered functional groups.

    Reduction Products: Dihydroquinolinone derivatives with different degrees of saturation.

Scientific Research Applications

Chemistry:

7-(3-Chloropropoxy)quinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology:

The compound has potential applications in biological research due to its structural similarity to biologically active quinolinone derivatives. It may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine:

Quinolinone derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making them candidates for drug development .

Industry:

In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of 7-(3-Chloropropoxy)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Uniqueness:

7-(3-Chloropropoxy)quinolin-2(1H)-one is unique due to the presence of the 3-chloropropoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(3-chloropropoxy)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2-5,8H,1,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDYSBCHGVQENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509207
Record name 7-(3-Chloropropoxy)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79145-59-8
Record name 7-(3-Chloropropoxy)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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